molecular formula C66H84N14O15 B1574269 5-Tamra-DRVYIHP

5-Tamra-DRVYIHP

Cat. No.: B1574269
M. Wt: 1313.46
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Fluorescently Labeled Peptide Probes

Fluorescently labeled peptides are indispensable tools in the life sciences, designed to visualize and track molecular processes within cellular systems. researchgate.netnih.govmedchemexpress.com These probes consist of a synthetic peptide sequence conjugated to a fluorophore, a molecule that absorbs light at a specific wavelength and emits it at a longer wavelength. ahajournals.org This property allows researchers to monitor the peptide's location, interactions, and fate within a biological environment using techniques like fluorescence microscopy and flow cytometry. researchgate.netnih.gov The integration of specific peptide sequences with fluorescent dyes allows for the creation of probes that can investigate complex cellular structures, enzyme activities, and molecule-molecule interactions. medchemexpress.com

The peptide component, DRVYIHP, is the amino acid sequence for Angiotensin-(1-7), an endogenous peptide hormone. nih.govresearchgate.net This heptapeptide (B1575542) is a key component of the renin-angiotensin system (RAS) and is known to counteract many of the effects of Angiotensin II, often exerting vasodilatory, anti-proliferative, and anti-inflammatory actions. ahajournals.orgmdpi.comgoogle.com It primarily mediates its effects by binding to the Mas receptor, a G protein-coupled receptor. nih.govresearchgate.netahajournals.org

Significance of Tetramethylrhodamine (TAMRA) Conjugation in Peptide Systems

The fluorophore attached to the DRVYIHP peptide is 5-carboxytetramethylrhodamine (B559615), commonly known as 5-TAMRA. TAMRA is a well-established rhodamine-based dye valued in bioconjugation for several key reasons. researchgate.netmedchemexpress.com It exhibits bright fluorescence in the orange-red portion of the visible spectrum and possesses high photostability, meaning it resists fading during prolonged light exposure in microscopy. researchgate.net This stability is crucial for time-lapse imaging and complex tracking studies. researchgate.net

The chemical structure of 5-TAMRA includes a carboxylic acid group that can be activated (for example, as an NHS ester) to readily form a stable amide bond with primary amine groups on a peptide, such as the N-terminus or the side chain of a lysine (B10760008) residue. researchgate.netglpbio.com This straightforward conjugation chemistry makes it a versatile label for a wide range of peptides. nih.govresearchgate.net Furthermore, TAMRA's spectral properties make it an excellent acceptor in Förster Resonance Energy Transfer (FRET) based assays, where it can be paired with a donor fluorophore like fluorescein (B123965) (FAM) to study molecular proximity and binding events. researchgate.netphysiology.org

Table 1: Spectroscopic Properties of 5-TAMRA

Property Value
Excitation Maximum ~550-557 nm researchgate.netglpbio.com
Emission Maximum ~575-583 nm researchgate.netglpbio.com
Common Laser Line 561 nm glpbio.com
Molar Extinction Coefficient ~90,000 M⁻¹cm⁻¹ researchgate.net

Overview of 5-Tamra-DRVYIHP Applications in Biomedical Research

The primary application of a compound like 5-Tamra-DRVYIHP is to serve as a molecular tracer to study the binding and internalization of Angiotensin-(1-7). For instance, research has employed fluorescently labeled Ang-(1-7) to perform binding assays on cell lines and isolated membranes to characterize its interaction with receptors. researchgate.net Studies have used fluorescent versions of the peptide to visualize its uptake into cells, confirming that the peptide is internalized after binding to its receptor. nih.govnih.gov This is critical for understanding whether the peptide's signaling is limited to the cell surface or if it continues within intracellular compartments. nih.govnih.gov

Specific research findings using analogous fluorescently labeled Ang-(1-7) include:

Receptor Binding and Internalization: In a study using BODIPY-labeled Ang-(1-7), researchers demonstrated that the peptide is internalized by cells and that this uptake is mediated by the scavenger receptor megalin, in addition to its known AT1 receptor interactions. nih.gov

Cellular Uptake Visualization: Confocal microscopy has been used to show the redistribution of fluorescently-tagged Mas receptors from the cell membrane to intracellular vesicles upon stimulation with Ang-(1-7), providing direct visual evidence of receptor internalization. nih.gov

Binding Affinity Assays: Fluorescently labeled ligands are used in competition binding assays to determine the binding affinity of unlabeled ligands to their receptors, a fundamental technique in pharmacology. researchgate.netahajournals.org 5-Tamra-DRVYIHP could be used in such assays to screen for new compounds that interact with the Mas receptor.

These examples underscore the potential of 5-Tamra-DRVYIHP as a valuable research tool for investigating the cellular and molecular mechanisms of the protective arm of the renin-angiotensin system.

Table 2: Potential Research Applications of 5-Tamra-DRVYIHP

Research Area Specific Application Technique
Receptor Pharmacology Characterizing Ang-(1-7) binding to the Mas receptor Fluorescence-based ligand binding assays
Cell Biology Visualizing the internalization and trafficking of Ang-(1-7) and its receptor Confocal Fluorescence Microscopy, Flow Cytometry
Drug Discovery High-throughput screening for novel Mas receptor agonists or antagonists FRET-based assays, Competition binding assays

| Physiology | Studying the tissue and cellular distribution of Ang-(1-7) | In vitro tissue staining, Fluorescence imaging |

Properties

Molecular Formula

C66H84N14O15

Molecular Weight

1313.46

Origin of Product

United States

Advanced Spectroscopic and Imaging Methodologies Utilizing 5 Tamra Drvyihp

Fluorescence-Based Detection and Quantification

The inherent fluorescence of the TAMRA moiety allows for the direct detection and quantification of 5-Tamra-DRVYIHP, enabling the study of its binding characteristics and the enzymatic processes it is involved in.

Fluorescence Resonance Energy Transfer (FRET) Assays with 5-Tamra-DRVYIHP

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring molecular proximity on a nanometer scale. In a FRET assay, energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this transfer is highly dependent on the distance between the two dyes.

While specific FRET studies utilizing 5-Tamra-DRVYIHP as one half of a FRET pair are not extensively documented in publicly available literature, the principles of FRET allow for its application in several key areas. For instance, TAMRA is often used as a FRET acceptor for donor fluorophores like fluorescein (B123965) (FITC) or 5-carboxyfluorescein (B1664652) (FAM). abcam.comlifetein.com A FRET-based assay could be designed to study the interaction of Angiotensin (1-7) with its receptor, Mas. In such a scenario, a donor fluorophore could be genetically encoded onto the receptor, and the binding of 5-Tamra-DRVYIHP would bring the donor and acceptor into close proximity, resulting in a FRET signal.

Furthermore, FRET assays are instrumental in studying enzymatic cleavage. A peptide substrate can be dually labeled with a FRET donor and acceptor. Upon cleavage of the peptide by an enzyme, the fluorophores are separated, leading to a loss of FRET. This principle has been applied to study the endopeptidases that metabolize Angiotensin (1-7). For example, a FRET peptide of Angiotensin (1-7) using an Abz/Tyr(NO2) pair was synthesized to investigate its degradation by renal endopeptidases. lifetein.com Similarly, a FRET activity assay has been described for angiotensin-converting enzyme 2 (ACE2), the enzyme that produces Angiotensin (1-7), using a TAMRA-labeled peptide substrate. google.comgoogle.com

Table 1: Common FRET Pairs and Their Spectroscopic Properties

Donor FluorophoreAcceptor FluorophoreExcitation Max (nm)Emission Max (nm)
5-FAM5-TAMRA492517 (Donor), 580 (Acceptor)
FITCTAMRA494520 (Donor), 580 (Acceptor)
AbzTyr(NO2)320420 (Donor)

This table presents examples of FRET pairs, including those relevant for designing assays involving TAMRA-labeled peptides.

Fluorescence Anisotropy-Based Assays for Molecular Interactions

Fluorescence anisotropy, or fluorescence polarization, measures the rotational mobility of a fluorescent molecule. When a small fluorescent molecule like 5-Tamra-DRVYIHP binds to a much larger molecule, such as the Mas receptor, its rotational motion is significantly slowed. This change in motion can be detected as an increase in fluorescence anisotropy.

This technique is particularly well-suited for quantifying binding affinities in solution, without the need for separation of bound and free ligand. By titrating the receptor with increasing concentrations of 5-Tamra-DRVYIHP, a saturation binding curve can be generated, from which the dissociation constant (Kd) can be determined. The principle of using TAMRA-labeled probes in fluorescence anisotropy assays to characterize ligand binding to their targets has been established for various biological systems.

Live-Cell Imaging Techniques Employing 5-Tamra-DRVYIHP

The ability of 5-Tamra-DRVYIHP to bind to its cell-surface receptor makes it an excellent probe for various live-cell imaging applications, allowing for the visualization of receptor localization, trafficking, and dynamics in real-time.

Confocal Microscopy Applications

Confocal microscopy allows for the acquisition of high-resolution, optically sectioned images from within a thick specimen, effectively reducing out-of-focus blur. This makes it a powerful tool for visualizing the subcellular localization of fluorescent probes.

Using 5-Tamra-DRVYIHP, researchers can perform live-cell imaging to monitor the distribution and internalization of the Mas receptor. Upon binding of the fluorescent ligand to the receptor on the cell surface, the complex can be tracked as it is internalized through endocytic pathways. Studies using unlabeled Angiotensin (1-7) have demonstrated its effects on cellular processes that can be visualized with microscopy, and the use of a fluorescently tagged version like 5-Tamra-DRVYIHP would enable direct visualization. For instance, the antioxidant effects of Angiotensin (1-7) on pancreatic β-cells were studied using JC-1 staining and laser confocal microscopy to assess mitochondrial membrane potential. spandidos-publications.com A TAMRA-labeled version of the peptide would allow for co-localization studies to see if the peptide is taken up by the cells under these conditions.

Super-Resolution Microscopy with 5-Tamra-DRVYIHP Probes

Super-resolution microscopy techniques bypass the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. Techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) have revolutionized our understanding of protein organization and dynamics in the plasma membrane.

While direct super-resolution imaging using 5-Tamra-DRVYIHP is not yet widely reported, the study of its target's counterpart, the Angiotensin II type 1 receptor (AT1R), using PALM provides a strong precedent. Researchers have used PALM to reveal that AT1R forms nanoclusters in the plasma membrane and that its lateral diffusion increases upon ligand binding. nih.govacs.org Given that the Mas receptor also belongs to the G protein-coupled receptor family, it is highly probable that 5-Tamra-DRVYIHP could be used in similar super-resolution studies to investigate the nanoscale organization and dynamics of the Mas receptor, its potential dimerization with other receptors, and its spatial relationship with downstream signaling partners.

Flow Cytometry Applications

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells in a fluid stream. By using fluorescent probes, it can quantify cellular processes such as apoptosis, cell proliferation, and the expression of cell surface markers.

The peptide Angiotensin (1-7) has been shown to induce apoptosis in breast cancer cells and modulate the polarization of macrophages. scirp.orgdovepress.com These effects have been quantified using flow cytometry, for example, by staining for apoptosis markers like Annexin V or for macrophage surface markers like CD86 and CD206. scirp.orgdovepress.com The use of 5-Tamra-DRVYIHP would allow for direct correlation of ligand binding with these cellular outcomes. For example, by co-staining cells with 5-Tamra-DRVYIHP and antibodies against markers of M1 or M2 macrophage polarization, one could directly identify and quantify the subpopulation of cells that are binding the ligand and undergoing a phenotypic change. dovepress.com Similarly, in apoptosis studies, 5-Tamra-DRVYIHP could be used to determine if the cells undergoing apoptosis are the ones that have bound the peptide. scirp.orgfrontiersin.org

Table 2: Research Findings on Angiotensin (1-7) Relevant to 5-Tamra-DRVYIHP Applications

Application AreaResearch Finding with Angiotensin (1-7)Potential Role of 5-Tamra-DRVYIHPReference
Flow Cytometry Induces apoptosis in T47D breast cancer cells.To identify and quantify the apoptotic cell population that has bound the ligand. scirp.org
Flow Cytometry Promotes M2 macrophage polarization.To correlate Mas receptor binding with changes in macrophage surface marker expression. dovepress.com
Confocal Microscopy Restores mitochondrial membrane potential in pancreatic β-cells under oxidative stress.To visualize the uptake and subcellular localization of the peptide during its protective action. spandidos-publications.com
Super-Resolution Angiotensin II binding alters the clustering and diffusion of the AT1 receptor.To study the nanoscale organization and dynamics of the Mas receptor upon ligand binding. nih.govacs.org

Quantitative Analysis of Intracellular Probe Behavior

The ability to quantify the movement and concentration of fluorescent probes within living cells is crucial for understanding the biophysical properties of the cytoplasm and the interactions of the probe with cellular components. Methodologies such as Fluorescence Recovery After Photobleaching (FRAP) and quantitative fluorescence intensity measurements provide powerful means to study the intracellular dynamics of 5-TAMRA-DRVYIHP.

FRAP is a widely used microscopy technique to measure the mobility of fluorescently labeled molecules in living cells. picoquant.comnumberanalytics.comnih.gov The principle involves photobleaching the fluorescent molecules in a specific region of interest (ROI) with a high-intensity laser beam and then monitoring the recovery of fluorescence in that region over time as unbleached molecules diffuse back into the bleached area. numberanalytics.comnih.gov The rate of this recovery provides information about the diffusion coefficient of the molecule, while the extent of recovery indicates the fraction of the mobile probe population. picoquant.comnumberanalytics.com

The analysis of FRAP data allows for the determination of two key parameters: the diffusion coefficient (D) and the mobile fraction (Mf). The diffusion coefficient quantifies the speed at which the probe moves through the cytoplasm, while the mobile fraction represents the percentage of the probe that is free to move, as opposed to being bound to immobile cellular structures. picoquant.comnih.gov Mathematical models are fitted to the fluorescence recovery curves to extract these quantitative parameters. nih.gov

While specific FRAP data for 5-TAMRA-DRVYIHP is not extensively available in published literature, the following table represents a hypothetical data set illustrating the typical parameters that would be obtained from such an experiment in different cell lines.

Table 1: Hypothetical FRAP Analysis of 5-Tamra-DRVYIHP in Different Cell Lines This table presents illustrative data for representative purposes.

Cell Line Diffusion Coefficient (D) (μm²/s) Mobile Fraction (Mf) (%) Immobile Fraction (%)
HeLa 18.5 85 15
MCF-7 15.2 78 22

Quantifying the amount of a fluorescent probe that accumulates within cells is essential for understanding its uptake mechanisms and for standardizing its use in various cellular assays. nih.gov The cellular accumulation of 5-TAMRA-DRVYIHP can be quantitatively assessed by measuring the total intracellular fluorescence intensity. This is typically achieved using techniques such as flow cytometry or by analyzing fluorescence microscopy images. dovepress.com

In a typical experiment, cells are incubated with a known concentration of 5-TAMRA-DRVYIHP for a specific duration. After incubation, the cells are washed to remove any unbound probe, and the intracellular fluorescence is measured. nih.gov This data can be used to determine the efficiency of cellular uptake and to compare accumulation across different cell types or under various experimental conditions. dovepress.com Factors such as incubation time, probe concentration, and cell type can significantly influence the extent of cellular accumulation. nih.gov

The following table provides a hypothetical representation of the quantitative assessment of 5-TAMRA-DRVYIHP accumulation in different cell lines, showcasing how such data would be presented.

Table 2: Hypothetical Quantitative Cellular Accumulation of 5-Tamra-DRVYIHP This table presents illustrative data for representative purposes.

Cell Line Incubation Concentration (µM) Incubation Time (hours) Mean Fluorescence Intensity (Arbitrary Units)
HeLa 5 2 12,500
HeLa 10 2 24,800
MCF-7 5 2 9,800
MCF-7 10 2 19,500
A549 5 2 15,100

Mechanistic Investigations of 5 Tamra Drvyihp in Biological Systems

Cellular Uptake Mechanisms of 5-Tamra-DRVYIHP and Peptide Conjugates

The cellular internalization of peptides like 5-Tamra-DRVYIHP is a complex process that can occur through multiple pathways. Generally, the entry of such molecules is categorized into two main types: direct penetration of the cell membrane and endocytosis. rsc.org The specific pathway utilized often depends on factors such as the peptide concentration, the cell type, and the nature of the cargo being delivered. nih.gov

Endocytic Pathways (Clathrin- and Caveolae-Mediated Endocytosis)

Endocytosis is a primary mechanism for the cellular uptake of many CPPs and their conjugates. This process involves the engulfment of the extracellular material by the cell membrane to form a vesicle. Two of the most well-characterized endocytic pathways are clathrin-mediated endocytosis (CME) and caveolae-mediated endocytosis.

Clathrin-mediated endocytosis is a receptor-mediated process where the binding of a ligand to its receptor triggers the formation of clathrin-coated pits on the cell membrane. iscabiochemicals.com These pits invaginate and pinch off to form clathrin-coated vesicles that transport the cargo into the cell. For peptide conjugates, this is a common route of entry. Studies using peptide-conjugated quantum dots have shown that CME can be a dominant pathway for their internalization. nih.gov

Caveolae-mediated endocytosis involves flask-shaped invaginations of the plasma membrane called caveolae. These structures are rich in cholesterol and the protein caveolin. This pathway has also been implicated in the uptake of certain CPPs and their cargos. For instance, some peptides have been shown to be internalized via caveolae-dependent endocytosis, a process that can be inhibited by depleting cellular cholesterol. nih.gov Given that the DRVYIHP peptide is a natural ligand for the Mas receptor, a G protein-coupled receptor, its uptake could very well be initiated by receptor-mediated endocytosis, potentially utilizing either clathrin or caveolae-dependent pathways.

The involvement of these pathways can be investigated experimentally using various pharmacological inhibitors. The table below summarizes common inhibitors and their targeted pathways.

InhibitorTargeted PathwayEffect on Uptake
ChlorpromazineClathrin-mediated endocytosisDisrupts the assembly of clathrin-coated pits, inhibiting uptake.
WortmanninMacropinocytosis, Clathrin-mediated endocytosisInhibits PI3K, a kinase involved in vesicle formation.
AmilorideMacropinocytosisInhibits the Na+/H+ exchanger, disrupting membrane ruffling.
Cytochalasin DMacropinocytosis, PhagocytosisInhibits actin polymerization necessary for membrane invagination.
Methyl-β-cyclodextrin (MβCD)Caveolae-mediated endocytosisDepletes cholesterol from the cell membrane, disrupting caveolae.

Energy-Dependent and -Independent Uptake Mechanisms

The process of endocytosis is an active one, requiring cellular energy in the form of ATP. nih.gov Therefore, uptake via clathrin- or caveolae-mediated pathways is considered energy-dependent. This can be experimentally verified by conducting uptake assays at low temperatures (e.g., 4°C), which significantly slows down or halts most energy-dependent cellular processes. A marked reduction in the internalization of a peptide at 4°C compared to 37°C is strong evidence for an energy-dependent uptake mechanism. nih.gov For many CPPs, uptake is indeed shown to be significantly reduced under energy-depleted conditions. tandfonline.com

Conversely, some CPPs are capable of direct translocation across the plasma membrane, a process that is thought to be energy-independent. rsc.org This often occurs at higher peptide concentrations and involves direct interactions with the lipid bilayer, potentially leading to the formation of transient pores. rsc.org It is plausible that at high concentrations, 5-Tamra-DRVYIHP could also exhibit some level of energy-independent uptake, although receptor-mediated endocytosis is the more probable route given its biological role as a ligand.

Influence of Peptide Sequence and Conjugation on Cellular Internalization

The primary amino acid sequence of a peptide is a critical determinant of its cellular uptake mechanism and efficiency. mdpi.com For cationic CPPs, the number and arrangement of positively charged residues, such as arginine and lysine (B10760008), are key factors. medchemexpress.com The DRVYIHP peptide has a net positive charge at physiological pH due to the arginine residue, which can facilitate interaction with negatively charged components of the cell surface like heparan sulfate (B86663) proteoglycans, often a first step in triggering endocytosis.

Intracellular Distribution and Subcellular Localization Studies of 5-Tamra-DRVYIHP

Following cellular uptake, the journey of 5-Tamra-DRVYIHP within the cell is of significant interest. Fluorescently labeled peptides like this are invaluable for tracking subcellular localization in live cells using techniques like confocal microscopy. lifetein.com

Typically, peptides that enter via endocytosis are initially found within endosomes. researchgate.net These early endosomes can then mature into late endosomes and eventually fuse with lysosomes, which are degradative organelles. For a peptide's cargo to be effective, it often needs to escape from these endosomes into the cytoplasm. Many CPPs have been shown to facilitate this endosomal escape.

Once in the cytoplasm, the distribution of 5-Tamra-DRVYIHP would likely be diffuse. Studies with other TAMRA-labeled peptides have shown both cytosolic and nuclear localization. acs.org The specific distribution can be heterogeneous and depend on the cell type and the peptide itself. Given that Angiotensin (1-7) can modulate signaling pathways that originate at the cell surface but have downstream effects in the nucleus, tracking the peptide's location can provide insights into its mechanism of action. For instance, some studies have quantified the nuclear accumulation of TAMRA-labeled peptides to assess delivery efficiency.

Molecular Interactions and Binding Dynamics within Cellular Environments

The biological effects of 5-Tamra-DRVYIHP are mediated through its interactions with various cellular components. The primary and most well-understood interaction of the DRVYIHP peptide is with the Mas receptor. iscabiochemicals.com The binding of Angiotensin (1-7) to this receptor initiates a cascade of intracellular signaling events.

The use of a TAMRA label opens up the possibility of studying these molecular interactions in detail using techniques like Fluorescence Resonance Energy Transfer (FRET). lifetein.com FRET is a distance-dependent interaction between two dye molecules, a donor and an acceptor. If the Mas receptor were labeled with a suitable donor fluorophore (like Green Fluorescent Protein, GFP), the binding of 5-Tamra-DRVYIHP (the acceptor) could be detected by a change in the fluorescence signal, providing real-time data on ligand-receptor binding dynamics in living cells. medchemexpress.com

Beyond its receptor, the DRVYIHP peptide is also known to interact with enzymes. It is a substrate for angiotensin-converting enzyme (ACE) and dipeptidyl peptidase 3 (DPP-3), which degrade the peptide. rsc.org Studying the kinetics of this degradation within the cellular environment could also be facilitated by its fluorescent tag. As the peptide is cleaved, the change in the local environment of the TAMRA dye could potentially lead to a change in its fluorescence properties, or FRET-based assays could be designed with a second fluorophore to monitor cleavage.

Applications of 5 Tamra Drvyihp in Molecular and Cellular Research

Probing Protein-Protein Interactions (PPIs)

Fluorescently labeled peptides like 5-Tamra-DRVYIHP are instrumental in studying protein-protein interactions, particularly the binding of peptide ligands to their receptors. The DRVYIHP peptide, Angiotensin-(1-7), exerts its biological effects primarily by binding to the Mas receptor, a G-protein coupled receptor. eurpepsoc.com

The use of 5-Tamra-DRVYIHP allows for direct visualization and quantification of this binding event. In a typical assay, the labeled peptide is incubated with cells, tissues, or purified receptors. The specific binding can be measured using techniques such as fluorescence microscopy, flow cytometry, or fluorescence polarization. By monitoring the fluorescence signal, researchers can determine key parameters of the interaction, such as binding affinity (Kd) and the number of binding sites. Furthermore, in competitive binding assays, unlabeled compounds can be introduced to compete with 5-Tamra-DRVYIHP for binding to the receptor. A decrease in the fluorescence signal associated with the receptor indicates that the unlabeled compound is an effective binder. This approach is crucial for screening and characterizing novel agonists or antagonists for the Mas receptor, providing insights into its pharmacological modulation.

Enzymatic Activity Monitoring and Kinetic Analysis

The intrinsic properties of 5-Tamra-DRVYIHP as a fluorescent peptide make it a powerful substrate for monitoring enzyme activity and performing detailed kinetic analyses. Proteases, which catalyze the cleavage of peptide bonds, are a major class of enzymes studied with such tools. raybiotech.com

Substrate Development for Specific Enzyme Assays (e.g., ADAMTS Activity)

The peptide sequence of a fluorescent probe dictates its specificity for a particular enzyme. The DRVYIHP sequence is a known substrate for Angiotensin-Converting Enzyme 2 (ACE2), which functions as a carboxypeptidase to cleave a single C-terminal residue from peptide substrates. biorxiv.orgnih.gov ACE2 can convert Angiotensin II (DRVYIHPF) into Angiotensin-(1-7) (DRVYIHP). biorxiv.orgnih.gov Therefore, a modified version of the 5-Tamra-DRVYIHP probe, for instance, one with an additional amino acid and a quencher, could be designed as a FRET-based substrate to continuously monitor ACE2 activity. In such a design, cleavage of the peptide would separate the TAMRA fluorophore from a quencher, resulting in an increase in fluorescence that is directly proportional to enzyme activity.

While 5-Tamra-DRVYIHP is tailored for the Renin-Angiotensin System, the principle of using fluorescently labeled peptides is broadly applicable. For other enzyme families, such as the ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin motifs) proteases, different peptide sequences are required. For example, a FRET-based substrate with the sequence 5-FAM-TEGEARGSVILLK(5-TAMRA)K-NH2 has been specifically developed to detect the activity of ADAMTS-4 and ADAMTS-5, which are involved in cartilage degradation. medchemexpress.com This highlights the modularity of such probes, where the peptide sequence is altered to target different enzymes while the fluorescent reporting mechanism remains the same.

Table 1: Peptides of the Renin-Angiotensin System
Peptide NameSequenceKey Associated Enzyme
Angiotensin IDRVYIHPFHLAngiotensin-Converting Enzyme (ACE)
Angiotensin IIDRVYIHPFAngiotensin-Converting Enzyme 2 (ACE2)
Angiotensin-(1-7)DRVYIHPACE2, Mas Receptor (Binding Partner)
Angiotensin-(1-9)DRVYIHPFHACE

Detection of Enzyme Inhibition

Fluorescent substrates like 5-Tamra-DRVYIHP are essential for high-throughput screening of enzyme inhibitors. In an enzyme inhibition assay, the rate of substrate cleavage by the target enzyme (e.g., ACE2) is measured in the presence and absence of potential inhibitors. genelink.com

The assay is typically performed in a microplate format. The enzyme and the fluorescent substrate are combined, leading to a time-dependent increase in fluorescence as the substrate is cleaved. When a potential inhibitor is added to the reaction, it will compete with the substrate or bind to an allosteric site on the enzyme, reducing its catalytic efficiency. This results in a slower rate of fluorescence increase. The potency of the inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%. This method allows for the rapid screening of large compound libraries to identify new therapeutic leads targeting specific proteases.

Table 2: Example Enzyme Assay Components
ComponentRoleExample
Fluorescent SubstrateReports on enzyme activity5-Tamra-DRVYIHP-based FRET probe
EnzymeCatalyst being studiedAngiotensin-Converting Enzyme 2 (ACE2)
InhibitorCompound tested for blocking enzyme activitySmall molecules, peptides
Assay BufferProvides optimal pH and ionic conditionsVaries based on enzyme requirements

Molecular Target Identification and Validation in Chemical Biology

Identifying the molecular targets of bioactive compounds is a fundamental goal in chemical biology. Fluorescent probes are powerful tools in this endeavor, enabling both proteome-wide identification and in-cell visualization of target engagement.

Chemical Proteomics Approaches Utilizing 5-Tamra-DRVYIHP Probes

Chemical proteomics aims to identify the protein targets of a small molecule or peptide on a proteome-wide scale. A common strategy involves activity-based protein profiling (ABPP), where a probe is designed to covalently bind to the active site of its target enzyme.

To be used in chemical proteomics, the 5-Tamra-DRVYIHP probe would need to be modified to include a reactive group (a "warhead") that forms a covalent bond with its target protein, such as ACE2 or the Mas receptor. The TAMRA fluorophore serves as a reporter tag, allowing for the detection and isolation of the probe-protein complex. After incubating the probe with a complex biological sample (e.g., cell lysate), the labeled proteins are visualized by in-gel fluorescence scanning. Alternatively, the probe can be equipped with a biotin (B1667282) tag in addition to the fluorophore, enabling the enrichment of labeled proteins on streptavidin beads for subsequent identification by mass spectrometry. This approach can validate known targets and potentially uncover novel off-targets or binding partners.

In Situ Methods for Cellular Target Profiling

Beyond cell lysates, fluorescent probes like 5-Tamra-DRVYIHP can be used for imaging target engagement directly within intact cells or tissues. By applying the probe to live cells, researchers can use fluorescence microscopy to visualize the subcellular localization of the target protein. For example, observing the accumulation of 5-Tamra-DRVYIHP at the cell membrane would be consistent with its binding to the Mas receptor.

This in situ analysis provides crucial spatial context that is lost in traditional proteomics workflows. It can reveal how a peptide ligand is trafficked within a cell and can be used to confirm that a drug candidate reaches its intended target in a cellular environment. Competitive displacement assays can also be performed in situ, where cells are co-incubated with the fluorescent probe and an unlabeled inhibitor. A reduction in localized fluorescence would provide visual evidence of target engagement by the inhibitor in a native cellular setting.

Nucleic Acid Research Applications

The attachment of the 5-TAMRA fluorophore to peptides and oligonucleotides is a common strategy in molecular biology. sigmaaldrich.comgenelink.com 5-TAMRA exhibits excitation and emission maxima around 555 nm and 580 nm, respectively, placing it in the orange-red spectrum. lifetein.com Its photostability and utility as a fluorescence resonance energy transfer (FRET) acceptor make it a valuable tool. lifetein.comgenelink.com

Oligonucleotide Labeling and Hybridization Studies

The 5-TAMRA dye is widely used to label DNA oligonucleotides for various in vitro and in vivo applications. genelink.com Labeled oligonucleotides serve as probes in hybridization studies to detect and quantify specific DNA or RNA sequences. The fluorescence of TAMRA allows for the visualization and tracking of these probes.

While 5-Tamra-DRVYIHP is described by some suppliers as a tool for oligonucleotide labeling, there is a lack of specific published research demonstrating its direct use for this purpose. medchemexpress.comruixibiotech.commedchemexpress.com In a typical oligonucleotide labeling scenario, the TAMRA dye itself, often as an NHS ester or phosphoramidite (B1245037), is directly conjugated to the oligonucleotide. mybiosource.comgenelink.com The role the DRVYIHP peptide would play in a standard hybridization assay is not immediately clear from existing literature.

Table 1: General Properties of 5-TAMRA for Oligonucleotide Labeling

PropertyDescriptionReference(s)
Fluorophore 5-Carboxytetramethylrhodamine (B559615) (5-TAMRA) lifetein.comgenelink.com
Excitation Max. ~555-565 nm lifetein.comgenelink.com
Emission Max. ~580 nm lifetein.comgenelink.com
Common Use Labeling of DNA/RNA probes for hybridization studies, FRET applications. genelink.comresearchgate.net
Attachment Chemistry Typically via NHS ester to an amino-modified oligonucleotide or via phosphoramidite chemistry during synthesis. mybiosource.comgenelink.com

This table presents general data for the 5-TAMRA dye as used in oligonucleotide labeling, not specific findings for the 5-Tamra-DRVYIHP conjugate.

Real-Time Polymerase Chain Reaction (PCR) Probe Design and Mechanistic Studies

In the field of real-time PCR, TAMRA has historically been a key component of hydrolysis probes, such as TaqMan® probes. genelink.comgene-quantification.de In this context, TAMRA typically functions as a quencher for a reporter dye (like FAM) located at the 5' end of the probe. The proximity of the quencher to the reporter on the intact probe suppresses the reporter's fluorescence. genelink.com During PCR, the 5' to 3' nuclease activity of Taq polymerase degrades the probe, separating the reporter from the quencher and leading to a detectable increase in fluorescence that is proportional to the amount of amplified product. gene-quantification.de

There are no specific research findings available that detail the use of 5-Tamra-DRVYIHP as a component in real-time PCR probe design or for mechanistic studies of the polymerase chain reaction. The standard design of such probes involves the direct attachment of the quencher dye to the oligonucleotide probe itself. genelink.comgene-quantification.de The presence of the DRVYIHP peptide would represent a significant deviation from established probe design principles, and its impact on probe hybridization, enzyme recognition, and quenching efficiency has not been investigated.

Table 2: Role of TAMRA in Conventional Real-Time PCR Probes

Probe TypeRole of TAMRAMechanismReference(s)
TaqMan® Probe Fluorescent QuencherSuppresses signal from a 5' reporter dye (e.g., FAM) via FRET. Upon probe hydrolysis by Taq polymerase, the reporter is liberated from TAMRA's quenching effect, emitting a signal. genelink.comgene-quantification.de
Molecular Beacons Fluorescent QuencherIn the probe's hairpin structure, TAMRA quenches the 5' reporter. Hybridization to the target sequence opens the hairpin, separating reporter and quencher and restoring fluorescence. genelink.com

This table outlines the established role of the TAMRA dye in real-time PCR, not specific data related to 5-Tamra-DRVYIHP.

Detection of DNA/RNA Synthesis

Fluorescently labeled molecules are crucial for monitoring the synthesis of nucleic acids in cells. Techniques like the Click-iT® assay use nucleotide analogs (e.g., EdU) that are incorporated during DNA synthesis and later detected by a fluorescent azide (B81097). thermofisher.com While fluorescent dyes are central to this process, there is no evidence in the scientific literature to suggest that 5-Tamra-DRVYIHP is used for the detection of DNA or RNA synthesis. The peptide Angiotensin (1-7) (DRVYIHP) is not known to be incorporated into nascent DNA or RNA strands, nor is it a standard tool for labeling them in this context.

Development of Cell-Penetrating Peptide (CPP) Tracers

Cell-penetrating peptides (CPPs) are short peptides that can cross cellular membranes and are widely used as vectors to deliver various molecular cargoes, including fluorescent probes, into cells. nih.govmdpi.com Labeling a CPP with a fluorescent dye like TAMRA creates a tracer that allows for the visualization of cellular uptake, trafficking, and localization. lifetein.comnih.gov

The potential of 5-Tamra-DRVYIHP as a CPP tracer depends on the inherent ability of the DRVYIHP peptide to penetrate cells. CPPs are typically rich in basic amino acids like arginine and lysine (B10760008), which facilitate membrane interaction. nih.gov The DRVYIHP sequence contains one arginine residue. However, studies on Angiotensin (1-7) often highlight its poor stability and pharmacokinetic profile, suggesting it does not efficiently enter cells on its own and often requires delivery systems or modifications for therapeutic efficacy. mdpi.comgoogle.com

Currently, there are no published studies that characterize DRVYIHP as a cell-penetrating peptide or that utilize 5-Tamra-DRVYIHP as a CPP tracer to study cellular uptake mechanisms. Research on TAMRA-labeled peptide tracers has focused on established CPP sequences, such as those derived from TAT protein or polyarginine. nih.govmedchemexpress.com

Table 3: Comparison of DRVYIHP with a Known CPP for Tracer Development

FeatureDRVYIHP (Angiotensin 1-7)TAT (47-57) (Example CPP)Reference(s)
Sequence Asp-Arg-Val-Tyr-Ile-His-ProYGRKKRRQRRR apexbt.comuni-regensburg.de
Net Positive Charge +1 (at neutral pH, considering Arg and His)+8 (at neutral pH)-
Known Function Endogenous hormone, ligand for Mas receptor.Protein transduction domain, cell penetration. apexbt.commdpi.com
Use as CPP Tracer Not documented in scientific literature.Widely used when labeled with a fluorophore to study cellular uptake. nih.govuni-regensburg.de

This table provides a comparative analysis and does not imply that 5-Tamra-DRVYIHP is used as a CPP tracer.

Theoretical and Computational Approaches for 5 Tamra Drvyihp Characterization

Molecular Dynamics (MD) Simulations of 5-Tamra-DRVYIHP Conjugates

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-resolved behavior of molecules, offering insights into the conformational landscape of 5-Tamra-DRVYIHP in various environments. nih.gov These simulations solve Newton's equations of motion for a system of atoms, governed by a potential energy function known as a force field.

For a conjugate like 5-Tamra-DRVYIHP, the force field is a critical choice. The peptide portion (DRVYIHP) is typically modeled using well-established biomolecular force fields such as CHARMM36m or AMBER. nih.govresearchgate.net The 5-TAMRA fluorophore, however, requires specific parameterization. The CHARMM General Force Field (CGenFF) is a commonly used tool for obtaining parameters for drug-like molecules and dyes like TAMRA. nih.gov A specialized set of parameters, CHARMM-DYES, has also been developed to provide accurate models for fluorescent dyes commonly used in Förster resonance energy transfer (FRET) experiments. shef.ac.uk The water environment is typically represented by explicit solvent models like TIP3P. nih.gov

MD simulations of 5-Tamra-DRVYIHP can elucidate several key aspects:

Conformational Flexibility: Analysis of the simulation trajectories can reveal the accessible conformations of the peptide backbone and the relative orientation of the TAMRA dye with respect to the peptide. This is crucial as the local environment can influence the fluorophore's quantum yield and lifetime.

Solvent Accessibility: The simulations can quantify the solvent accessible surface area (SASA) of both the peptide and the dye, providing insights into their interactions with the aqueous environment.

Intramolecular Interactions: The simulations can identify and characterize intramolecular hydrogen bonds and other non-covalent interactions that stabilize specific conformations of the conjugate.

Environmental Effects: By simulating the conjugate in different environments (e.g., in solution, near a membrane bilayer), MD can predict how the local environment modulates its structure and dynamics. For instance, studies on other TAMRA-labeled peptides have shown that the fluorophore can interact with the peptide macrocycle, influencing its behavior. oup.com

A typical MD simulation protocol for 5-Tamra-DRVYIHP would involve system setup, energy minimization, equilibration, and a production run. The following table summarizes the key components of such a simulation.

Simulation Parameter Typical Value/Choice Purpose
Force Field (Peptide)CHARMM36mDescribes the potential energy of the peptide atoms.
Force Field (Dye)CGenFF / CHARMM-DYESDescribes the potential energy of the 5-TAMRA atoms.
Water ModelTIP3PRepresents the aqueous solvent explicitly.
System Size~10,000 - 50,000 atomsDepends on the size of the simulation box required to avoid self-interaction.
Temperature300 KSimulates physiological temperature.
Pressure1 atmSimulates atmospheric pressure.
Simulation Time100 ns - 1 µsThe length of the simulation, determining the extent of conformational sampling.
AnalysisRMSD, RMSF, SASA, Hydrogen BondsMetrics to quantify the structural stability and dynamics of the conjugate.

Density Functional Theory (DFT) Calculations for Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. irb.hr For 5-Tamra-DRVYIHP, Time-Dependent DFT (TD-DFT) is particularly valuable for predicting its UV-visible absorption spectrum. nih.govirb.hr

The choice of the exchange-correlation functional and the basis set is critical for the accuracy of DFT and TD-DFT calculations. For rhodamine dyes like TAMRA, hybrid functionals such as B3LYP and CAM-B3LYP are commonly employed. nih.govrsc.org The basis set, which describes the atomic orbitals, is typically a Pople-style basis set like 6-31+G(d) or a correlation-consistent basis set. nih.gov

A known challenge with TD-DFT calculations for rhodamine dyes is the systematic overestimation of the lowest excitation energies. researchgate.net Studies have shown that standard DFT functionals can underestimate the maximum absorption peak of TAMRA by as much as 100 nm. frontiersin.orgmdpi.combiorxiv.org However, a powerful approach to mitigate this is to combine MD simulations with DFT calculations. By extracting representative snapshots from an MD trajectory and performing TD-DFT calculations on these structures, a more accurate prediction of the absorption spectrum can be achieved, as this method accounts for the conformational flexibility and environmental effects captured by the MD simulation. nih.govmdpi.com

The following table presents a hypothetical comparison of different DFT functionals for the calculation of the maximum absorption wavelength (λmax) of 5-TAMRA, illustrating the typical performance of these methods against experimental values.

DFT Functional Basis Set Calculated λmax (nm) Deviation from Experiment (nm)
B3LYP6-31+G(d)~450~100
CAM-B3LYP6-31+G(d)~440~110
PBE06-31+G(d)~460~90
M06-2X6-31+G(d)~430~120
Experimental~550N/A

Computational Modeling of Intermolecular Interactions

Understanding how 5-Tamra-DRVYIHP interacts with other molecules, such as proteins or nucleic acids, is fundamental to its application as a molecular probe. Computational modeling provides several techniques to study these intermolecular interactions.

Molecular Docking: This is a widely used method to predict the binding mode of a ligand (in this case, 5-Tamra-DRVYIHP) to a receptor (e.g., a protein). nih.govbeilstein-journals.org Docking algorithms explore the conformational space of the ligand within the binding site of the receptor and use a scoring function to rank the predicted poses. For a flexible peptide like DRVYIHP, flexible docking protocols are necessary to account for conformational changes upon binding. Programs like AutoDock, HADDOCK, and Rosetta's PIPER-FlexPepDock can be used for this purpose. nih.govbeilstein-journals.org

Analysis of Non-Covalent Interactions: Once a docked pose is obtained, a more detailed analysis of the intermolecular interactions can be performed. This involves identifying and quantifying various types of non-covalent bonds that stabilize the complex, such as:

Hydrogen Bonds: Between the peptide backbone/side chains and the receptor.

Salt Bridges: Between charged residues like Arg and Asp in the peptide and oppositely charged residues in the receptor.

Hydrophobic Interactions: Involving nonpolar residues like Val, Ile, and Tyr.

π-stacking and π-cation Interactions: Involving the aromatic rings of Tyr and His in the peptide and the xanthene core of TAMRA.

The following table outlines the types of intermolecular interactions that would be modeled for the 5-Tamra-DRVYIHP conjugate when interacting with a hypothetical protein target.

Interaction Type Peptide/Dye Moiety Involved Potential Protein Residues Modeling Approach
Hydrogen Bonding-COOH, -NH, -OH groups of peptide and dyePolar/charged residues (e.g., Ser, Thr, Gln, Asn, Asp, Glu, Lys, Arg)Geometric criteria, Quantum Theory of Atoms in Molecules (QTAIM)
Salt BridgesAsp, ArgLys, Arg, Asp, GluDistance analysis between charged groups
Hydrophobic InteractionsVal, Ile, Tyr, Pro, TAMRA xanthene coreAliphatic and aromatic residues (e.g., Ala, Val, Leu, Ile, Phe, Trp)Surface complementarity, SASA calculations
π-π StackingTyr, His, TAMRA xanthene corePhe, Tyr, Trp, HisAnalysis of ring centroid distances and orientations
Cation-π InteractionsArgPhe, Tyr, TrpAnalysis of cation-ring distances and geometry

Predictive Models for Cellular Uptake and Distribution

For many applications, the ability of 5-Tamra-DRVYIHP to enter cells is a critical parameter. The field of bioinformatics has developed numerous in silico models to predict the cell-penetrating potential of peptides. frontiersin.orgtandfonline.com These models are often based on machine learning algorithms trained on datasets of known cell-penetrating peptides (CPPs) and non-CPPs. oup.combiorxiv.org

These predictive models typically use a variety of peptide features as input, including:

Amino Acid Composition: The frequency of different amino acids.

Physicochemical Properties: Such as hydrophobicity, isoelectric point, and net charge.

Sequence Motifs: The presence of specific patterns of amino acids known to be important for cell penetration.

Structural Descriptors: For models that take the 3D structure of the peptide into account. frontiersin.org

The table below summarizes some of the key features used in predictive models for peptide cellular uptake.

Feature Category Specific Descriptors Relevance to Cellular Uptake
Amino Acid CompositionFrequency of basic residues (Arg, Lys), aromatic residues (Tyr), etc.Positive charge is often correlated with cell penetration.
Physicochemical PropertiesNet charge, hydrophobicity, isoelectric point, molecular weight.A balance of charge and hydrophobicity is often optimal.
Sequence-based FeaturesDipeptide composition, pseudo-amino acid composition (PseAAC).Captures information about the local sequence environment.
Structural AttributesPredicted secondary structure (e.g., α-helical content), amphipathicity.Amphipathic helices are a common feature of CPPs.

By integrating these diverse computational approaches, a comprehensive theoretical profile of 5-Tamra-DRVYIHP can be constructed, providing valuable insights that complement and guide experimental studies.

Future Directions and Emerging Research Avenues for 5 Tamra Drvyihp Analogs

Advancements in Multimodal Imaging Probes Incorporating 5-Tamra-DRVYIHP

The development of imaging agents that combine multiple modalities offers a more comprehensive understanding of biological processes, as no single imaging technique can provide all the necessary information for a complete diagnosis or therapeutic follow-up. plos.org Analogs of 5-Tamra-DRVYIHP are well-suited for the creation of such multimodal probes, primarily by pairing the fluorescence of TAMRA with a radionuclide for nuclear imaging.

Recent studies have demonstrated the feasibility of creating dual-labeled peptides for multimodal imaging. For instance, peptides have been successfully labeled with both Technetium-99m (99mTc) for Single Photon Emission Computed Tomography (SPECT) and a fluorescent dye like TAMRA for optical imaging. plos.orgresearchgate.netbenthamdirect.comnih.gov This dual-modality approach allows for both the high sensitivity and deep tissue penetration of SPECT and the high resolution of fluorescence imaging.

A hypothetical multimodal probe based on 5-Tamra-DRVYIHP could be synthesized by incorporating a chelating agent for a radionuclide, such as 99mTc, into the peptide backbone. This would result in a probe that could be used for both in vivo tracking of the peptide via SPECT and ex vivo or near-surface visualization in tissues using fluorescence microscopy. Such a probe could be invaluable in studying the distribution and receptor binding of Angiotensin-(1-7) in various disease models.

Table 1: Potential Multimodal Imaging Probes Based on 5-Tamra-DRVYIHP Analogs

Imaging Modality 1Imaging Modality 2Radionuclide/ChelatorPeptideFluorophorePotential Application
FluorescenceSPECT99mTc-ECGDRVYIHP5-TAMRAIn vivo tracking and ex vivo analysis of Angiotensin-(1-7) receptor expression.
FluorescencePET68Ga-DOTADRVYIHP5-TAMRAHigh-resolution in vivo imaging of Mas receptor distribution.
FluorescenceMRIGd-DOTADRVYIHP5-TAMRACorrelative imaging of vascular effects of Angiotensin-(1-7).

Integration with Advanced Bioorthogonal Chemistries (e.g., Click Chemistry)

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. mdpi.com The integration of 5-TAMRA and the DRVYIHP peptide with advanced bioorthogonal chemistries, particularly click chemistry, represents a significant area for future development.

Click chemistry, which includes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the efficient and specific labeling of biomolecules in complex biological environments. nih.govencyclopedia.pubabpbio.com TAMRA can be chemically modified to include either an azide (B81097) or an alkyne group, making it a versatile tool for click chemistry applications. encyclopedia.pubabpbio.com

For example, a DRVYIHP peptide could be synthesized with an alkyne-containing amino acid. This modified peptide could then be introduced into a biological system, and its location and interactions could be visualized by introducing a TAMRA-azide probe, which would "click" onto the peptide. nih.gov This approach would allow for the targeted labeling of the peptide in situ, providing a powerful tool for studying its dynamics in real-time.

The versatility of this approach also allows for the construction of more complex molecular tools. For instance, a DRVYIHP peptide could be functionalized with a bioorthogonal handle that allows for its attachment to other molecules, such as drug delivery vehicles or nanoparticles, using a TAMRA-based fluorescent linker.

Development of High-Throughput Screening (HTS) Assays Utilizing 5-Tamra-DRVYIHP

High-throughput screening (HTS) is a key technology in drug discovery, allowing for the rapid testing of thousands of compounds. encyclopedia.pubchemrxiv.org Fluorescently labeled peptides, such as 5-Tamra-DRVYIHP, are ideal for the development of HTS assays. bmglabtech.comdrugtargetreview.comnih.gov

One of the most common HTS formats utilizing fluorescent peptides is the fluorescence polarization (FP) assay. bmglabtech.commdpi.com In an FP assay, a small, fluorescently labeled peptide like 5-Tamra-DRVYIHP would tumble rapidly in solution, resulting in low fluorescence polarization. If the peptide binds to a larger protein, such as its receptor, its tumbling will slow down, leading to an increase in fluorescence polarization. This change in polarization can be used to screen for compounds that inhibit the peptide-protein interaction. bmglabtech.com

An HTS assay based on 5-Tamra-DRVYIHP could be developed to screen for novel modulators of the Angiotensin-(1-7) receptor, Mas. nih.gov This would involve incubating 5-Tamra-DRVYIHP with the purified Mas receptor and a library of small molecules. Compounds that disrupt the binding of the fluorescent peptide to the receptor would be identified by a decrease in fluorescence polarization.

Table 2: Example of a High-Throughput Screening Assay Setup

Assay ComponentDescriptionPurpose
5-Tamra-DRVYIHPFluorescently labeled peptideTo provide a detectable signal for binding.
Mas ReceptorPurified receptor proteinThe biological target of interest.
Compound LibraryA collection of small moleculesTo be screened for inhibitory activity.
Microplate ReaderInstrument with FP capabilitiesTo measure changes in fluorescence polarization.

Exploration of Novel Biological Targets and Pathways for 5-Tamra-DRVYIHP Probes

The peptide component of 5-Tamra-DRVYIHP is Angiotensin-(1-7), a biologically active peptide of the renin-angiotensin system (RAS). nih.govnih.gov The primary receptor for Angiotensin-(1-7) is the G-protein coupled receptor Mas. nih.govanaspec.com The Angiotensin-(1-7)/Mas axis is known to have effects that often oppose those of the Angiotensin II/AT1 receptor axis, including vasodilation and antiproliferative effects. nih.govnih.gov

A fluorescently labeled probe like 5-Tamra-DRVYIHP could be a powerful tool for exploring the largely untapped therapeutic potential of the Angiotensin-(1-7)/Mas axis. By enabling the visualization of Mas receptor expression and localization in different tissues and disease states, this probe could help to identify new therapeutic targets.

For example, studies have suggested that Angiotensin-(1-7) may have protective effects in cardiovascular disease, kidney disease, and even some types of cancer. portlandpress.comnih.govoncotarget.com A 5-Tamra-DRVYIHP probe could be used to investigate the role of the Mas receptor in these conditions, potentially leading to the development of new therapies that target this pathway.

Furthermore, while the Mas receptor is the primary target of Angiotensin-(1-7), there may be other, as-yet-undiscovered binding partners or signaling pathways. A fluorescent probe could be used in affinity-based proteomics experiments to pull down and identify novel interacting proteins, thus expanding our understanding of the biological roles of Angiotensin-(1-7).

Q & A

Q. What are the standard protocols for synthesizing and characterizing 5-Tamra-DRVYIHP?

  • Methodological Answer : Synthesis typically employs solid-phase peptide synthesis (SPPS) for the DRVYIHP sequence, followed by conjugation with 5-Tamra (5-carboxytetramethylrhodamine) via NHS ester chemistry. Characterization involves:
  • HPLC : To confirm purity (>98% as per industry standards) .
  • Mass Spectrometry (MS) : For molecular weight validation (e.g., MALDI-TOF or ESI-MS) .
  • Fluorescence Spectroscopy : To verify Tamra excitation/emission profiles (e.g., λex = 546 nm, λem = 579 nm) .
    Note: Reproducibility requires detailed documentation of reaction conditions (solvents, temperature) and purification steps .

Q. How is 5-Tamra-DRVYIHP used in thrombin receptor activation studies?

  • Methodological Answer : The peptide acts as a fluorescent thrombin receptor activator (Trap-5 analog). Key applications include:
  • Cellular Assays : Monitoring receptor internalization via fluorescence microscopy .
  • Binding Kinetics : Using fluorescence polarization (FP) to quantify interaction dynamics with thrombin receptors .
    Critical Step: Control experiments must account for Tamra’s potential steric effects on receptor binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence intensity data when using 5-Tamra-DRVYIHP under varying pH conditions?

  • Methodological Answer : Tamra’s fluorescence is pH-sensitive. To address variability:

Buffer Optimization : Test Tris (pH 7–9) vs. phosphate buffers (pH 6–8) to stabilize fluorescence .

Control Experiments : Include pH-matched negative controls (e.g., unlabeled peptide) .

Data Normalization : Express fluorescence relative to a pH-insensitive reference dye .
Example Table:

Buffer TypepH RangeFluorescence Stability (ΔF/F0)
Tris-HCl7.0–8.5±5%
Phosphate6.0–7.5±10%
HEPES7.0–7.4±3%

Q. What experimental design considerations are critical for cross-disciplinary studies using 5-Tamra-DRVYIHP (e.g., combining biochemistry and materials science)?

  • Methodological Answer :
  • Surface Functionalization : When immobilizing the peptide on nanoparticles, ensure Tamra’s fluorescence is not quenched by surface plasmon resonance (SPR). Test Au vs. SiO2 substrates .
  • Quantitative Imaging : Use confocal microscopy with standardized exposure times to avoid photobleaching artifacts .
  • Interdisciplinary Validation : Collaborate to validate peptide activity post-immobilization (e.g., thrombin receptor activation assays) .

Q. How should researchers address discrepancies in purity assessments of 5-Tamra-DRVYIHP across different analytical platforms?

  • Methodological Answer : Discrepancies often arise from:
  • HPLC Column Variability : Use C18 columns with identical pore sizes (e.g., 300 Å) for consistency .
  • MS Ionization Efficiency : Compare ESI-MS (sensitive to charged residues) with MALDI-TOF (matrix-dependent) .
    Validation Workflow:

Cross-validate purity using orthogonal methods (HPLC + MS + UV-Vis absorption).

Report lot-specific variability in commercial batches .

Data Analysis & Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response curves involving 5-Tamra-DRVYIHP?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using tools like GraphPad Prism .
  • Error Propagation : Account for fluorescence variability (e.g., ±5% technical error) in EC50 calculations .
  • Open Data : Share raw fluorescence readings and curve-fitting parameters in supplementary materials .

Q. How can researchers ensure reproducibility of 5-Tamra-DRVYIHP-based assays across laboratories?

  • Methodological Answer :
  • Detailed Protocols : Document peptide storage conditions (e.g., -80°C in dark, desiccated) .
  • Inter-Lab Calibration : Exchange reference samples to standardize instrumentation (e.g., fluorimeter gain settings) .
  • Metadata Reporting : Include batch numbers, synthesis dates, and buffer compositions in publications .

Ethical & Reporting Standards

Q. What ethical guidelines apply to studies using 5-Tamra-DRVYIHP in animal models?

  • Methodological Answer :
  • IACUC Approval : Required for in vivo imaging studies. Justify peptide dosage based on prior toxicity screens .
  • Fluorescence Safety : Ensure laser intensities in live-animal imaging comply with animal welfare protocols .

Q. How should conflicting data about 5-Tamra-DRVYIHP’s stability in aqueous solutions be reported?

  • Methodological Answer :
  • Transparent Reporting : Disclose buffer compositions, storage durations, and degradation metrics (e.g., % fluorescence loss/day) .
  • Peer Review : Submit raw datasets for independent validation during manuscript review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.